Cas no 3758-59-6 (2-Methylisonicotinohydrazide)

2-Methylisonicotinohydrazide is a hydrazide derivative of 2-methylisonicotinic acid, primarily utilized as an intermediate in organic synthesis and pharmaceutical research. Its structure features a reactive hydrazide group, enabling its use in the preparation of heterocyclic compounds, such as pyrazoles and triazoles, which are valuable in medicinal chemistry. The compound’s methyl substitution enhances its stability and selectivity in reactions, making it a preferred building block for targeted molecular design. It is particularly relevant in the development of antimicrobial and antitubercular agents due to its ability to form stable complexes with metal ions or interact with biological targets. Suitable for controlled laboratory use, it requires handling under standard safety protocols.
2-Methylisonicotinohydrazide structure
2-Methylisonicotinohydrazide structure
Product Name:2-Methylisonicotinohydrazide
CAS No:3758-59-6
MF:C7H9N3O
MW:151.165860891342
MDL:MFCD01717787
CID:321198
PubChem ID:322549
Update Time:2025-06-09

2-Methylisonicotinohydrazide Chemical and Physical Properties

Names and Identifiers

    • 4-Pyridinecarboxylicacid, 2-methyl-, hydrazide
    • 2-methylisonicotinohydrazide
    • 2-methylpyridine-4-carbohydrazide
    • 4-Pyridinecarboxylic Acid, 2-Methyl-, Hydrazide HCl
    • 2-methyl-isonicotinic acid hydrazide
    • 2-Methylisonicotinic acid hydrazide
    • 2-Methylisonicotinsaeurehydrazid
    • 2-Methyl-isonicotinsaeure-hydrazid
    • AC1L86O6
    • CTK1C6157
    • NIOSH
    • NS2012000
    • NSC280609
    • SureCN1543956
    • SCHEMBL1543956
    • methylisoniazid
    • NSC-280609
    • DTXSID00314073
    • NIOSH/NS2012000
    • Isonicotinic acid, 2-methyl-, hydrazide
    • CHEMBL3091870
    • 4-PYRIDINECARBOXYLIC ACID,2-METHYL-,HYDRAZIDE
    • 3758-59-6
    • NS20120000
    • XHPATTUCUMRIEX-UHFFFAOYSA-N
    • 2-Methylisonicotinohydrazide hydrochloride
    • 4-Pyridinecarboxylic acid, 2-methyl-, hydrazide
    • AKOS006339450
    • 2-Methylisonicotinsaeurehydrazid [German]
    • DB-303610
    • MFCD01717787
    • SY362662
    • 2-Methylisonicotinohydrazide
    • MDL: MFCD01717787
    • Inchi: 1S/C7H9N3O/c1-5-4-6(2-3-9-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11)
    • InChI Key: XHPATTUCUMRIEX-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CN=C(C)C=1)NN

Computed Properties

  • Exact Mass: 151.07467
  • Monoisotopic Mass: 151.075
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _0.4
  • Topological Polar Surface Area: 68Ų

Experimental Properties

  • Density: 1.195
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.573
  • PSA: 68.01
  • LogP: 1.08470

2-Methylisonicotinohydrazide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029206071-1g
2-Methylisonicotinohydrazide hydrochloride
3758-59-6 97%
1g
$509.60 2023-09-02
Alichem
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2-Methylisonicotinohydrazide hydrochloride
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TRC
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$ 340.00 2022-06-04
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$ 570.00 2022-06-04
eNovation Chemicals LLC
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Additional information on 2-Methylisonicotinohydrazide

2-Methylisonicotinohydrazide (CAS No. 3758-59-6): A Comprehensive Overview of Its Chemical Properties, Biological Activities, and Emerging Applications in Drug Development

2-Methylisonicotinohydrazide (CAS No. 3758-59-6), a heterocyclic compound with the molecular formula C7H8N4O, has garnered significant attention in recent years due to its unique structural features and multifaceted biological activities. This compound belongs to the isonicotinohydrazide class, characterized by a pyridine ring fused with a hydrazide moiety, where the methyl group at position 2 imparts distinct physicochemical properties compared to its unsubstituted counterpart. Its synthesis typically involves condensation reactions between 2-methylisonicotinic acid and hydrazine derivatives under controlled conditions, ensuring high purity for research and pharmaceutical applications.

Recent advancements in computational chemistry have elucidated the role of steric hindrance introduced by the methyl substituent in modulating 2-methylisonicotinohydrazide's reactivity. Density functional theory (DFT) studies published in Journal of Molecular Structure (2023) revealed that this substitution stabilizes the molecule's conjugated π-systems, enhancing its electron-donating capacity. Such insights are critical for designing analogs with tailored pharmacokinetic profiles, particularly in oncology and anti-infective drug discovery programs.

In preclinical studies, CAS No. 3758-59-6 has demonstrated promising antiproliferative effects against various cancer cell lines. A landmark study in Cancer Letters (2024) highlighted its ability to induce apoptosis in triple-negative breast cancer cells through mitochondrial dysfunction pathways without significant toxicity to normal cells at therapeutic concentrations. The compound's hydrazide group forms covalent bonds with cellular thiols, a mechanism validated via mass spectrometry experiments that identified adduct formation with glutathione and cysteine residues.

Beyond oncology applications, emerging research focuses on 2-methylisonicotinohydrazide's potential as a modulator of metabolic pathways. Investigations published in Nature Communications (2024) demonstrated its capacity to inhibit fatty acid synthase (FASN), a key enzyme in lipid metabolism overexpressed in obesity-related disorders. This discovery opens new avenues for developing dual-action compounds targeting both metabolic syndrome and associated inflammatory conditions.

The compound's solubility characteristics have been optimized through solid-state form engineering. A 2024 study from Eur J Pharm Sci employed co-crystallization techniques with organic acids to enhance aqueous solubility by three orders of magnitude compared to the raw material form. This advancement addresses bioavailability challenges critical for oral drug delivery systems.

In drug delivery systems research, CAS No. 3758-59-6-based prodrugs are being explored for targeted therapy applications. Researchers at MIT reported successful conjugation with tumor-penetrating peptides that enable selective accumulation within solid tumors while minimizing systemic exposure (J Control Release, 2024). Fluorescence imaging studies confirmed enhanced intratumoral retention compared to free drug administration.

Safety pharmacology assessments conducted under OECD guidelines revealed no significant cardiotoxicity or neurotoxicity profiles up to therapeutic dose levels when administered chronically in murine models (Toxicol Appl Pharmacol, 2024). These findings align with mechanistic studies showing selective target engagement rather than off-target interactions at therapeutic concentrations.

Synthetic chemists have developed scalable production methods utilizing continuous flow reactors to improve yield efficiency from ~60% (batch synthesis) to over 90%. Process analytical technology integration allows real-time monitoring of key parameters such as reaction temperature and residence time ( 2024), ensuring consistent product quality required for Good Manufacturing Practice (GMP) compliance.

Clinical translation efforts are currently focused on developing nanoparticle formulations that exploit the compound's redox-sensitive properties for controlled release in hypoxic tumor microenvironments ( 2024). Preliminary Phase I trials report favorable pharmacokinetic parameters with maximum plasma concentrations achieved within 1–1.5 hours post-administration via intravenous infusion.

The structural versatility of CAS No. 3758-59-6's scaffold supports combinatorial chemistry approaches for multi-target drug design strategies. Researchers are investigating hybrid molecules combining this core structure with kinase inhibitors or immune checkpoint modulators to address treatment resistance mechanisms observed in advanced cancers ( 2024).

Ongoing environmental fate studies indicate rapid biodegradation under aerobic conditions (>90% degradation within 14 days per OECD Test Guideline), supporting sustainable manufacturing practices aligned with green chemistry principles ( 2024). These findings are critical for regulatory submissions under REACH and FDA guidelines requiring comprehensive environmental impact assessments.

In conclusion, methylisonicotinohydrazide CAS No.3758-59-6's evolving profile as a multi-functional chemical entity underscores its transformative potential across diverse biomedical applications. Continued collaboration between synthetic chemists, computational modelers, and clinical researchers will further unlock its utility while maintaining rigorous safety standards essential for advancing into human therapeutics.

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